

pharmacokinetic and pharmacodynamic properties of andrographolide

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Compound of Interest

Compound Name: *Andrographin*

Cat. No.: *B600467*

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Pharmacodynamic Profile

Andrographolide exhibits a remarkable range of pharmacodynamic effects, primarily attributed to its anti-inflammatory, anticancer, and immunomodulatory activities. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Anticancer Activity

Andrographolide exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines like tumor necrosis factor-alpha (TNF- α) and various interleukins. Its anticancer activity is characterized by the induction of cell cycle arrest and apoptosis in a variety of cancer cell lines.

Quantitative Pharmacodynamic Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of andrographolide, illustrating its potency in various in vitro models.

Table 3: In Vitro Efficacy of Andrographolide

Activity	Cell Line / Model	IC50 Value (µM)	Reference
Anti-inflammatory (TNF- α release)	THP-1 human monocytic cells	21.9	[1][2]
Anti-inflammatory (NO production)	RAW264.7 macrophages (LPS-induced)	6.4 - 36.7	[3]
Anti-inflammatory (PGE2 production)	RAW264.7 macrophages (LPS-induced)	13.1 - 39.5	[3]
Anticancer (Cytotoxicity)	MCF-7 (Breast Cancer)	32.90 (48h)	[4][5]
Anticancer (Cytotoxicity)	MDA-MB-231 (Breast Cancer)	37.56 (48h)	[4][5]
Anticancer (Cytotoxicity)	KB (Oral Cancer)	~298 (as 106 µg/ml)	
Anticancer (Cytotoxicity)	CACO-2 (Colorectal Cancer)	~91 (as 32.46 µg/ml)	
Anticancer (Cytotoxicity)	Ramos (Lymphoma)	20 (48h)	
Anticancer (Cytotoxicity)	Granta (Lymphoma)	40 (48h)	

Experimental Protocols for Pharmacodynamic Assays

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

- Cell Seeding: Cancer cell lines (e.g., MCF-7, KB) are seeded into a 96-well plate at a density of approximately 5×10^4 cells/mL and incubated overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Compound Treatment: Cells are treated with various concentrations of andrographolide (e.g., 5 to 120 µM). A vehicle control (e.g., DMSO) is included. The plates are then incubated for a

specified duration (e.g., 24, 48, or 72 hours).[\[4\]](#)

- MTT Addition: Following treatment, 20 μ L of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.
- Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 μ L of a solubilizing agent, typically DMSO, is added to each well to dissolve the purple formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the andrographolide concentration.

Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema in Rats

- Animal Model: Male Sprague-Dawley or Wistar rats are used. The initial volume of the right hind paw is measured using a plethysmometer.
- Drug Administration: Andrographolide (e.g., 4-108 mg/kg) or a control vehicle is administered, typically via intraperitoneal or oral route, 30-60 minutes before the induction of inflammation.
- Induction of Edema: A subplantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw to induce localized inflammation and edema.
- Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the andrographolide-treated groups to the vehicle-treated control group.

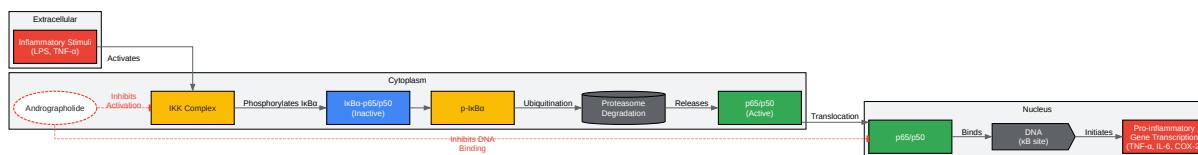
Molecular Mechanisms and Signaling Pathways

Andrographolide's diverse pharmacological effects stem from its ability to modulate multiple key signaling pathways that are often dysregulated in disease states.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

Andrographolide is a well-established inhibitor of this pathway. It can prevent the degradation of IκB α , the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65/p50 subunits and subsequent transcription of pro-inflammatory genes.

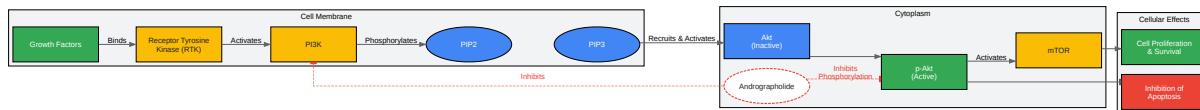


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Caption: Andrographolide inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Andrographolide has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of downstream pro-survival signals and promoting apoptosis in cancer cells.

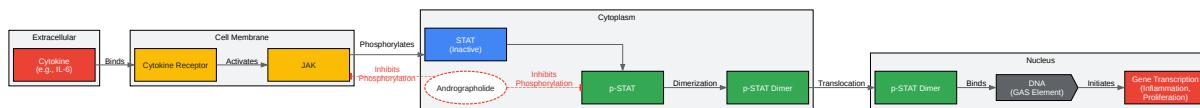


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Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling that governs inflammation and immunity. Andrographolide can suppress this pathway by inhibiting the phosphorylation of JAK and STAT proteins, thereby preventing the transcription of target genes involved in inflammatory and proliferative responses.[\[1\]](#)



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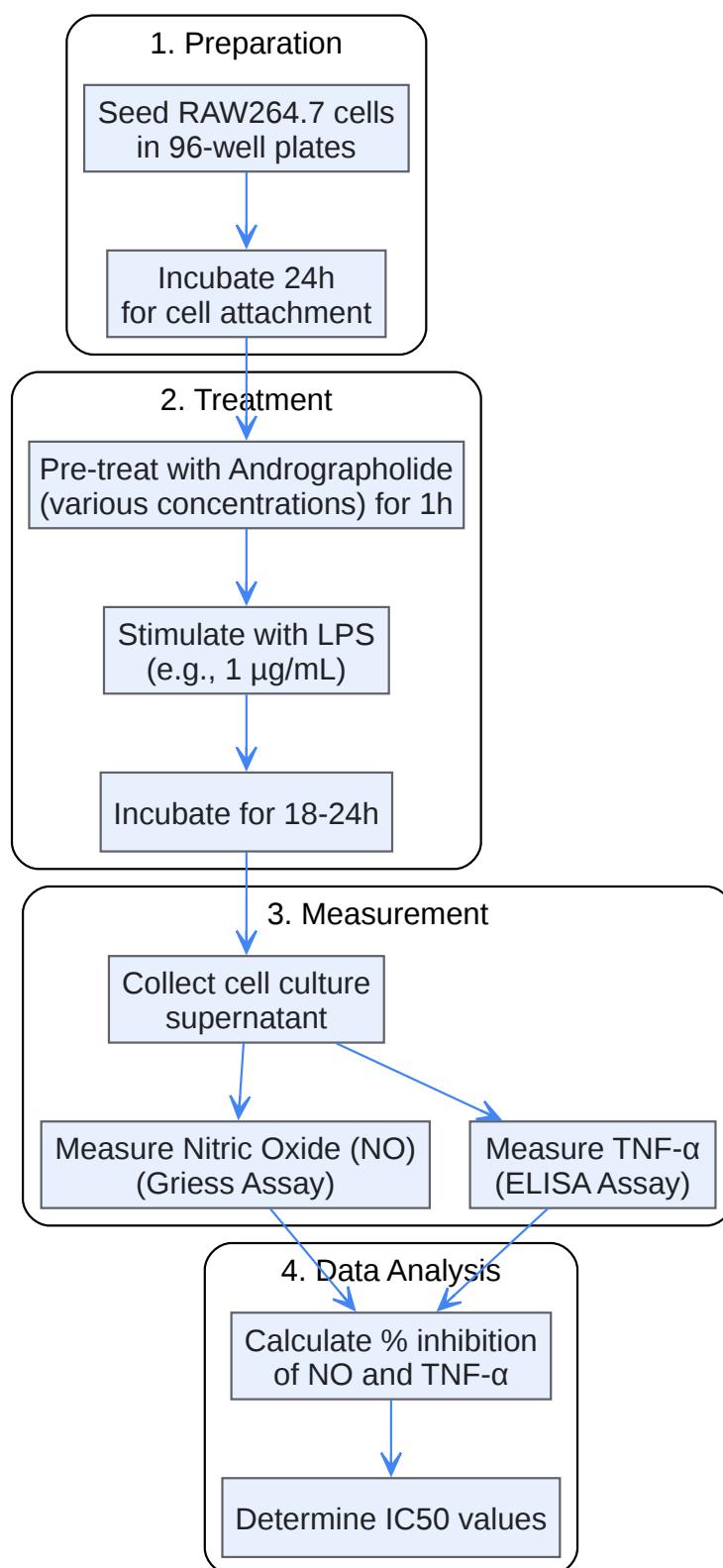
Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

Experimental Workflows

Visualizing experimental workflows provides a clear, step-by-step understanding of the methodologies used to evaluate the pharmacodynamic properties of andrographolide.

In Vitro Anti-inflammatory Assay Workflow

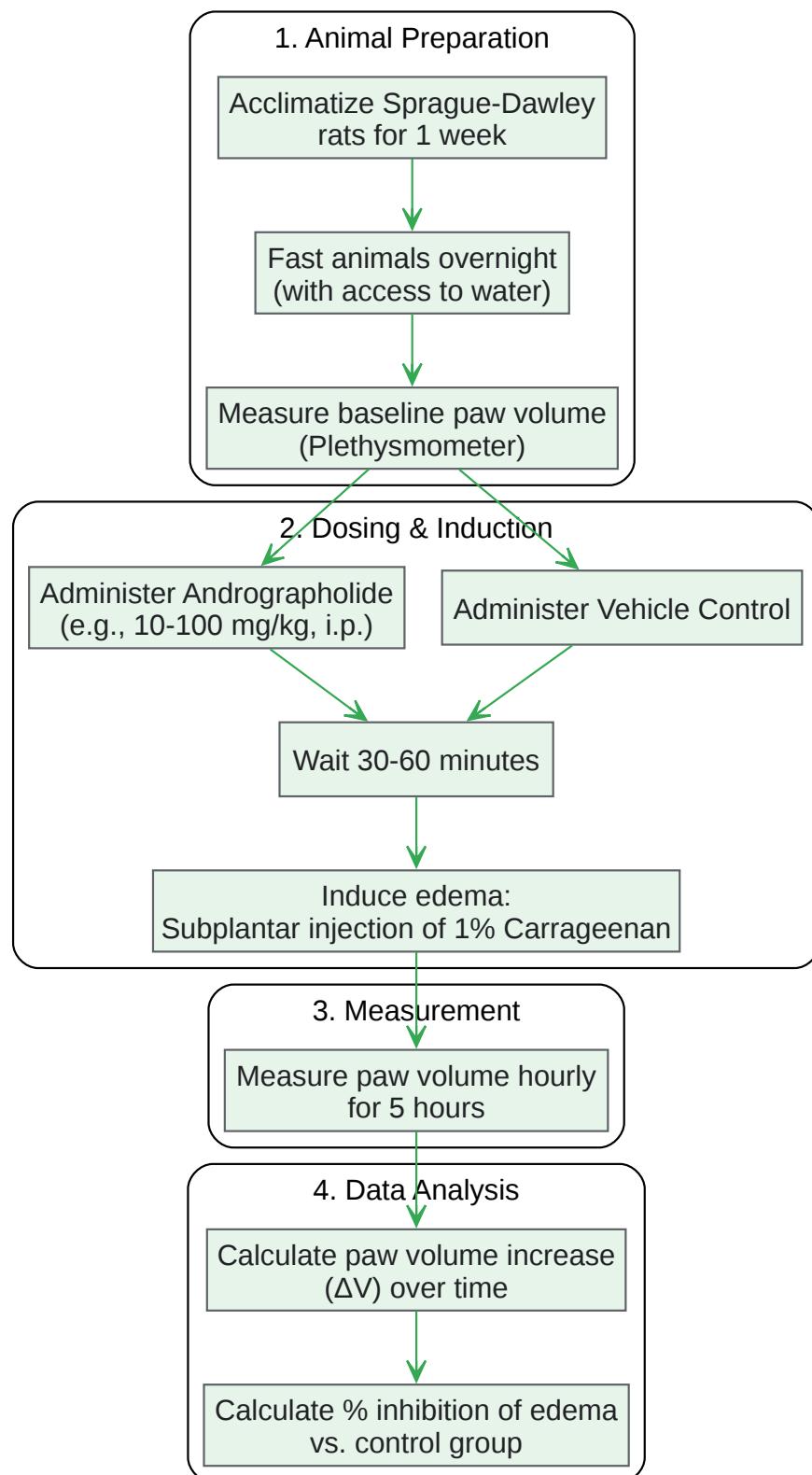
This workflow outlines the key steps in assessing the anti-inflammatory effect of andrographolide on macrophage cells in a laboratory setting.

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Caption: Workflow for an in vitro anti-inflammatory assay.

In Vivo Carrageenan-Induced Paw Edema Workflow

This workflow details the procedure for evaluating the anti-inflammatory efficacy of andrographolide in a widely used animal model of acute inflammation.

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Caption: Workflow for an in vivo anti-inflammatory paw edema model.

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